Cas no 17312-31-1 ((+)-inophyllum E)

(+)-Inophyllum Eは、天然由来の有機化合物で、特にカラシア科植物(Calophyllum inophyllum)に含まれるキサントン誘導体の一種です。この化合物は、特異な構造を有し、抗ウイルス活性や抗炎症作用などの生物学的特性が注目されています。特にHIV-1プロテアーゼ阻害剤としての潜在的な応用が研究されており、医薬品開発の分野で重要な候補物質とされています。その立体特異性と高い選択性から、標的タンパク質との相互作用が詳細に解析されており、創薬化学におけるリード化合物としての価値が評価されています。

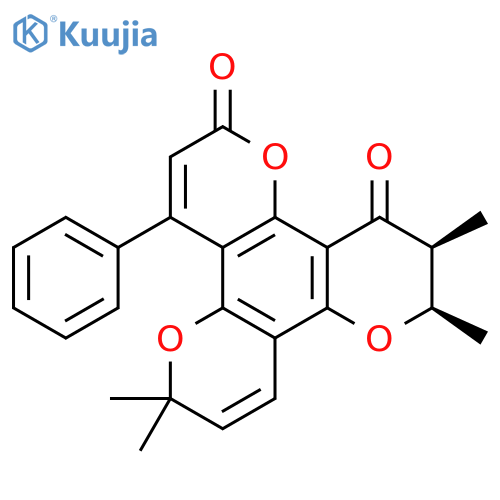

(+)-inophyllum E structure

商品名:(+)-inophyllum E

(+)-inophyllum E 化学的及び物理的性質

名前と識別子

-

- (+)-inophyllum E

- 3,4-b'

- 5,6-b'']tripyran-2,12-dione

- Inophyllolide

- Inophyllum E

- inophyllum-E

- (+)-Inophyllolide

- 6,6,10,11-Tetramethyl-4-phenyl-10,11-dihydro-6H-dipyrano[2,3-f;2'',3''-h]chromene-2,12-dione

- BDBM50029995

- AKOS040763021

- tetramethyl(phenyl)[?]dione

- 17312-31-1

- SCHEMBL8702867

- InChI=1/C25H22O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14H,1-4H3/t13-,14+/m0/s

- CHEMBL336955

- NCGC00169193-01

- CHEBI:188173

- MEGxp0_000925

- LMPK12100023

- BRD-A91277205-001-01-2

- 10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione

- cis-and-trans-Inophyllolide

- ACon1_000956

- 10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo(12.4.0.02,7.08,13)octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione

-

- インチ: InChI=1S/C25H22O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14H,1-4H3

- InChIKey: YRHQANFINIANSK-UHFFFAOYSA-N

- ほほえんだ: CC1Oc2c3C=CC(C)(C)Oc3c3c(cc(=O)oc3c2C(=O)C1C)-c1ccccc1 |c:5|

計算された属性

- せいみつぶんしりょう: 402.14672380g/mol

- どういたいしつりょう: 402.14672380g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 1

- 複雑さ: 789

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 61.8Ų

(+)-inophyllum E セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

(+)-inophyllum E 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5898-5 mg |

Inophyllum E |

17312-31-1 | 98% | 5mg |

¥ 3,710 | 2023-07-11 | |

| TargetMol Chemicals | TN5898-1 mL * 10 mM (in DMSO) |

Inophyllum E |

17312-31-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3810 | 2023-09-15 | |

| TargetMol Chemicals | TN5898-5mg |

Inophyllum E |

17312-31-1 | 5mg |

¥ 11585 | 2024-07-20 |

(+)-inophyllum E 関連文献

-

1. Synthesis of the Calophyllum coumarins. Part 2Christopher J. Palmer,Jonathan L. Josephs J. Chem. Soc. Perkin Trans. 1 1995 3135

17312-31-1 ((+)-inophyllum E) 関連製品

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量